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molecular formula C11H19NO4 B8602934 (3S,5R)-6-CYANO-3,5-DIHYDROXY-HEXANOIC ACID TERT-BUTYL ESTER

(3S,5R)-6-CYANO-3,5-DIHYDROXY-HEXANOIC ACID TERT-BUTYL ESTER

Cat. No. B8602934
M. Wt: 229.27 g/mol
InChI Key: NQTYMGFSEOSJKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05998633

Procedure details

Crude (5R)-1,1-dimethylethyl 6-cyano-5-hydroxy-3-oxo-hexanoate (Example 4), approximately 52 mol, was dissolved in 90 L of tetrahydrofuran and 19 L of methanol under a nitrogen atmosphere. This solution was cooled to -85° C. and 24 L of a 50% solution of methoxy-diethylborane in tetrahydrofuran was added. The reaction was cooled to -97° C. and 3.6 kg (126 mol) of sodium borohydride was added in 0.2 kg portions over 3 hours. The reaction was maintained between -93° C. and -85° C. for 5 hours and allowed to warm to room temperature and stand for 10 hours under a nitrogen atmosphere. The reaction was quenched by the addition of 7.5 L (118.5 mol) acetic acid and concentrated by vacuum distillation to an oil. The residue was dissolved with 40 L of methanol, concentrated by vacuum distillation, redissolved with 44 L of methanol, and reconcentrated by vacuum distillation to give a brown oil. This oil was taken up in 90 L of ethyl acetate and washed with 30 L of deionized water. The ethyl acetate solution was concentrated by vacuum distillation to give the title compound, [R-(R*,R*)]-1,1-dimethylethyl 6-cyano-3,5-dihydroxyhexanoate, which was used without further purification.
Quantity
19 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
90 L
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
3.6 kg
Type
reactant
Reaction Step Four
Quantity
7.5 L
Type
reactant
Reaction Step Five
Quantity
90 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C@@H:4]([OH:16])[CH2:5][C:6](=[O:15])[CH2:7][C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])#[N:2].COB(CC)CC.[BH4-].[Na+].C(O)(=O)C>O1CCCC1.C(OCC)(=O)C.CO>[C:1]([CH2:3][CH:4]([OH:16])[CH2:5][CH:6]([OH:15])[CH2:7][C:8]([O:10][C:11]([CH3:12])([CH3:14])[CH3:13])=[O:9])#[N:2] |f:2.3|

Inputs

Step One
Name
Quantity
19 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C[C@H](CC(CC(=O)OC(C)(C)C)=O)O
Name
Quantity
90 L
Type
solvent
Smiles
O1CCCC1
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COB(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
3.6 kg
Type
reactant
Smiles
[BH4-].[Na+]
Step Five
Name
Quantity
7.5 L
Type
reactant
Smiles
C(C)(=O)O
Step Six
Name
Quantity
90 L
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to -97° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was maintained between -93° C. and -85° C. for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by vacuum distillation to an oil
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved with 40 L of methanol
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by vacuum distillation
DISSOLUTION
Type
DISSOLUTION
Details
redissolved with 44 L of methanol
DISTILLATION
Type
DISTILLATION
Details
reconcentrated by vacuum distillation
CUSTOM
Type
CUSTOM
Details
to give a brown oil
WASH
Type
WASH
Details
washed with 30 L of deionized water
CONCENTRATION
Type
CONCENTRATION
Details
The ethyl acetate solution was concentrated by vacuum distillation

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C(#N)CC(CC(CC(=O)OC(C)(C)C)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05998633

Procedure details

Crude (5R)-1,1-dimethylethyl 6-cyano-5-hydroxy-3-oxo-hexanoate (Example 4), approximately 52 mol, was dissolved in 90 L of tetrahydrofuran and 19 L of methanol under a nitrogen atmosphere. This solution was cooled to -85° C. and 24 L of a 50% solution of methoxy-diethylborane in tetrahydrofuran was added. The reaction was cooled to -97° C. and 3.6 kg (126 mol) of sodium borohydride was added in 0.2 kg portions over 3 hours. The reaction was maintained between -93° C. and -85° C. for 5 hours and allowed to warm to room temperature and stand for 10 hours under a nitrogen atmosphere. The reaction was quenched by the addition of 7.5 L (118.5 mol) acetic acid and concentrated by vacuum distillation to an oil. The residue was dissolved with 40 L of methanol, concentrated by vacuum distillation, redissolved with 44 L of methanol, and reconcentrated by vacuum distillation to give a brown oil. This oil was taken up in 90 L of ethyl acetate and washed with 30 L of deionized water. The ethyl acetate solution was concentrated by vacuum distillation to give the title compound, [R-(R*,R*)]-1,1-dimethylethyl 6-cyano-3,5-dihydroxyhexanoate, which was used without further purification.
Quantity
19 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
90 L
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
3.6 kg
Type
reactant
Reaction Step Four
Quantity
7.5 L
Type
reactant
Reaction Step Five
Quantity
90 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C@@H:4]([OH:16])[CH2:5][C:6](=[O:15])[CH2:7][C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])#[N:2].COB(CC)CC.[BH4-].[Na+].C(O)(=O)C>O1CCCC1.C(OCC)(=O)C.CO>[C:1]([CH2:3][CH:4]([OH:16])[CH2:5][CH:6]([OH:15])[CH2:7][C:8]([O:10][C:11]([CH3:12])([CH3:14])[CH3:13])=[O:9])#[N:2] |f:2.3|

Inputs

Step One
Name
Quantity
19 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C[C@H](CC(CC(=O)OC(C)(C)C)=O)O
Name
Quantity
90 L
Type
solvent
Smiles
O1CCCC1
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COB(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
3.6 kg
Type
reactant
Smiles
[BH4-].[Na+]
Step Five
Name
Quantity
7.5 L
Type
reactant
Smiles
C(C)(=O)O
Step Six
Name
Quantity
90 L
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to -97° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was maintained between -93° C. and -85° C. for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by vacuum distillation to an oil
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved with 40 L of methanol
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by vacuum distillation
DISSOLUTION
Type
DISSOLUTION
Details
redissolved with 44 L of methanol
DISTILLATION
Type
DISTILLATION
Details
reconcentrated by vacuum distillation
CUSTOM
Type
CUSTOM
Details
to give a brown oil
WASH
Type
WASH
Details
washed with 30 L of deionized water
CONCENTRATION
Type
CONCENTRATION
Details
The ethyl acetate solution was concentrated by vacuum distillation

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C(#N)CC(CC(CC(=O)OC(C)(C)C)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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